molecular formula C9H9NS B1294440 4-Methylbenzyl isothiocyanate CAS No. 3694-46-0

4-Methylbenzyl isothiocyanate

Cat. No. B1294440
CAS RN: 3694-46-0
M. Wt: 163.24 g/mol
InChI Key: OAXIUBJXQISJEV-UHFFFAOYSA-N
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Description

4-Methylbenzyl isothiocyanate is a compound that belongs to the class of isothiocyanates, which are known for their presence in cruciferous vegetables and their potential health benefits. While the provided papers do not directly discuss 4-methylbenzyl isothiocyanate, they do provide insights into the properties and reactions of structurally related isothiocyanates and benzyl compounds.

Synthesis Analysis

The synthesis of isothiocyanate compounds can be achieved through various methods. For example, the synthesis of 6-isothiocyanatobenzo[g]phthalazine-1,4-(2H,3H)-dione was performed for use as a chemiluminescence derivatization reagent for amines in liquid chromatography . Similarly, 4-methylbenzyl isothiocyanate could be synthesized by reacting 4-methylbenzoyl chloride with potassium thiocyanate to afford the corresponding isothiocyanate in situ, as demonstrated in the synthesis of 1-(4-methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea .

Molecular Structure Analysis

The molecular structure of isothiocyanate compounds can be characterized using techniques such as X-ray crystallography. For instance, the crystal structure of a polar nematogen 4-(trans-4-undecylcyclohexyl) isothiocyanatobenzene was determined using single-crystal X-ray diffraction, revealing a slightly bow-shaped molecule with a planar phenyl ring and a linear isothiocyanato group . This suggests that 4-methylbenzyl isothiocyanate may also exhibit a linear isothiocyanato group attached to a benzyl ring.

Chemical Reactions Analysis

Isothiocyanates are known to react with amines to form thioureas. The paper on the reactions of 1-amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidine-2(1H)-thione with various isothiocyanates demonstrates the formation of N,N'-disubstituted thioureas, which could be analogous to reactions involving 4-methylbenzyl isothiocyanate . Additionally, isothiocyanates can act as substrates for human glutathione transferases, promoting the addition of the thiol group of glutathione to the electrophilic carbon of the isothiocyanate group .

Physical and Chemical Properties Analysis

The physical and chemical properties of isothiocyanates can be inferred from related compounds. For example, the study of methyl 4-hydroxybenzoate, a structurally related benzyl compound, provides insights into its intermolecular interactions, crystal packing, and chemical quantum parameters through Hirshfeld surface analysis and computational calculations . These techniques could be applied to 4-methylbenzyl isothiocyanate to understand its properties better.

Scientific Research Applications

  • Neurology

    • Application: Benzyl isothiocyanate (BITC) has been found to ameliorate cognitive function in mice with chronic temporal lobe epilepsy .
    • Method: The study used a lithium-pilocarpine-induced temporal lobe epileptic mice model. They conducted Intellicage learning tests, Morris water maze, open field test, and step-down-type passive avoidance tests .
    • Results: BITC enhances cognitive function and motor ability in mice. It also plays a positive role in neuroprotection, especially in the cortex. The BITC treatment group showed enhanced transcription levels of Nrf2, HO-1, and NQO1, along with increased GSH-Px activity, and a decrease in MDA content .
  • Bioconjugation

    • Application: The labelling of antibodies with isothiocyanates, including 4-Methylbenzyl isothiocyanate, has a long history of more than half a century .
    • Method: The goal of this research project was the systematic investigation of the pH-dependent reactivity .
    • Results: The application of FITC is still one of the most prevalent methods for the attachment of fluorophores to immunoglobulins .
  • Nutrition

    • Application: Isothiocyanates, including 4-Methylbenzyl isothiocyanate, are found in cruciferous vegetables and have been shown to have health benefits .
    • Method: These compounds are formed from glucosinolates, secondary metabolites found in plants from the Brassicaceae family .
    • Results: Numerous studies have demonstrated the diverse bioactivities of various isothiocyanates, encompassing anticarcinogenic, anti-inflammatory, and antioxidative properties .
  • Cancer Research

    • Application: Benzyl isothiocyanate, and other isothiocyanates in general, were found to be protective against pancreatic carcinogenesis in vitro .
    • Method: The study focused on the expression of the p21/WAF1 gene .
    • Results: A recent published study showed its restraining impact on obesity, fatty liver, and insulin resistance in a diet-induced obesity mouse model .
  • Food Preservation

    • Application: Isothiocyanates are used in food packaging as natural antimicrobials or natural preservatives to improve the shelf life of foodstuffs .
    • Method: The review addresses the detailed evidences supporting the biological activities, bioavailability and stability, methods of extraction, and explanation for their taste perception .
    • Results: The utilization of these isothiocyanates in food packaging has shown promising results in improving the shelf life of foodstuffs .
  • Phytochemicals and Human Health

    • Application: Isothiocyanates are biologically active products resulting from the hydrolysis of glucosinolates predominantly present in cruciferous vegetables .
    • Method: This comprehensive review aims to consolidate the current understanding of Moringa isothiocyanates, mainly 4- [ (α-L-rhamnosyloxy) benzyl] isothiocyanate), comparing this compound with other well-studied isothiocyanates such as sulforaphane and phenyl ethyl isothiocyanates .
    • Results: The focus is directed toward elucidating differences and similarities in the efficacy of these compounds as agents with anticancer, anti-inflammatory, and antioxidative properties .
  • Obesity and Insulin Resistance

    • Application: Benzyl isothiocyanate, and other isothiocyanates in general, were found to have a restraining impact on obesity, fatty liver, and insulin resistance in a diet-induced obesity mouse model .
    • Method: The study focused on the expression of the p21/WAF1 gene .
    • Results: A recent published study showed its restraining impact on obesity, fatty liver, and insulin resistance in diet-induced obesity mouse model .
  • Food Packaging

    • Application: Isothiocyanates are used in food packaging as natural antimicrobials or natural preservatives to improve shelf life of foodstuffs .
    • Method: The review addresses the detailed evidences supporting the biological activities, bioavailability and stability, methods of extraction, and explanation for their taste perception .
    • Results: The utilization of these isothiocyanates in food packaging has shown promising results in improving the shelf life of foodstuffs .

Safety And Hazards

4-Methylbenzyl isothiocyanate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

1-(isothiocyanatomethyl)-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NS/c1-8-2-4-9(5-3-8)6-10-7-11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAXIUBJXQISJEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40190434
Record name Benzene, 1-(isothiocyanatomethyl)-4-methyl- (9CI)
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Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylbenzyl isothiocyanate

CAS RN

3694-46-0
Record name 1-(Isothiocyanatomethyl)-4-methylbenzene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isothiocyanic acid, p-methylbenzyl ester
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Record name p-Methylbenzyl isothiocyanate
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221231
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 1-(isothiocyanatomethyl)-4-methyl- (9CI)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3694-46-0
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Record name 4-Methylbenzyl isothiocyanate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Muthusamy, VT Ramakrishnan - Organic Preparations and …, 1989 - Taylor & Francis
The reaction of alkyl halides with potassium thiocyanate invariably results in the formation of alkyl thiocyanates. 12 Benzyl halides u) on treatment with KSCN have been reported to give …
Number of citations: 5 www.tandfonline.com
TL Wu, YM Hu, Y Sun, ZJ Zhang, ZR Wu, WB Zhao… - Food Control, 2022 - Elsevier
Isothiocyanates had attracted attention for many years due to their antimicrobial properties. In this study, the antifungal efficiency of eighteen isothiocyanate compounds were evaluated …
Number of citations: 3 www.sciencedirect.com
B Ng, E Kramer, L Liebes, C Wasserheit, H Hochster… - Cancer research, 2001 - AACR
Clinical radioimmunotherapy (RIT) of solid tumors holds great promise, but as yet has been unable to deliver tumoricidal radiation doses without unacceptable toxicity. Our experimental …
Number of citations: 26 aacrjournals.org

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